molecular formula C19H22N2O3S2 B610033 PF-4778574 CAS No. 1219633-99-4

PF-4778574

Cat. No.: B610033
CAS No.: 1219633-99-4
M. Wt: 390.5 g/mol
InChI Key: FFAGHPLLBXWCSF-MSOLQXFVSA-N
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Description

PF 4778574 is a compound known for its positive allosteric modulation of the alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor. This compound has been studied for its potential therapeutic effects, particularly in the context of neurological and psychiatric disorders .

Preparation Methods

The synthesis of PF 4778574 involves several steps, including the formation of the core structure and subsequent functionalization. The detailed synthetic route and reaction conditions are proprietary and not widely published.

Chemical Reactions Analysis

PF 4778574 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

PF 4778574 has several scientific research applications, including:

    Chemistry: Used as a tool to study the modulation of alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors.

    Biology: Investigated for its effects on neurotransmission and synaptic plasticity.

    Medicine: Explored as a potential therapeutic agent for treating depression and cognitive disorders.

    Industry: Utilized in the development of new pharmacological agents

Comparison with Similar Compounds

PF 4778574 is unique in its specific modulation of the alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor. Similar compounds include:

These compounds share similar mechanisms of action but differ in their specific effects and therapeutic potential.

Properties

IUPAC Name

N-[(3R,4S)-3-[4-(5-cyanothiophen-2-yl)phenyl]oxan-4-yl]propane-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3S2/c1-13(2)26(22,23)21-18-9-10-24-12-17(18)14-3-5-15(6-4-14)19-8-7-16(11-20)25-19/h3-8,13,17-18,21H,9-10,12H2,1-2H3/t17-,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFAGHPLLBXWCSF-MSOLQXFVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)NC1CCOCC1C2=CC=C(C=C2)C3=CC=C(S3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)S(=O)(=O)N[C@H]1CCOC[C@@H]1C2=CC=C(C=C2)C3=CC=C(S3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219633-99-4
Record name PF-4778574
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1219633994
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PF-4778574
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TI55D82Z4B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the mechanism of action of PF-4778574?

A: this compound acts as a positive allosteric modulator of AMPARs. [] Instead of directly activating the receptor, it binds to a distinct site and enhances the effects of glutamate, the endogenous neurotransmitter. This potentiation of AMPAR activity has been linked to various downstream effects, including enhanced synaptic plasticity and neuronal signaling. [, , ]

Q2: What is the significance of targeting AMPARs for therapeutic intervention?

A: AMPARs are key players in excitatory neurotransmission in the central nervous system, implicated in learning, memory, and cognition. Dysregulation of AMPAR function is associated with various neurological and psychiatric disorders, making them attractive targets for drug development. []

Q3: What preclinical evidence supports the potential of this compound as an antidepressant?

A: Studies in rodent models of depression have shown that this compound exhibits rapid antidepressant-like effects. [] It alleviates depression-like behaviors induced by chronic unpredictable stress, potentially through the activation of the AMPAR-mediated vesicular glutamate transporter 1 (VGLUT1)/brain-derived neurotrophic factor (BDNF)/tropomyosin receptor kinase B (TrkB)/AKT signaling pathway. [] Importantly, these effects seem to be independent of presynaptic VGLUT1 activity. []

Q4: How does this compound compare to other AMPAR modulators in terms of its safety profile?

A: Research suggests that this compound displays a favorable therapeutic index in preclinical models. [] While excessive AMPAR activation can lead to excitotoxicity, studies indicate that the compound elicits procognitive effects at concentrations significantly lower than those associated with convulsion or motor coordination disruptions. [] The unbound brain compound concentration (Cb,u) mediating various physiological effects appears consistent across species, highlighting its potential translatability. []

Q5: Has this compound shown efficacy in models of other neurological disorders?

A: Besides its potential in depression, this compound rescued specific social behavior deficits in a mouse model carrying the A350V mutation in the Iqsec2 gene. [, ] This mutation, linked to neurodevelopmental disorders, downregulates AMPARs. [] this compound successfully reversed social discrimination impairments in these mice, further supporting its therapeutic potential in conditions associated with AMPAR dysfunction. [, ]

Q6: What are the implications of the observation that this compound's effects can be blocked by L-type voltage-dependent Ca2+ channel (L-VDCC) inhibitors?

A: The finding that L-VDCC inhibitors block the antidepressant-like effects of this compound suggests that L-VDCC activation might be a downstream event following AMPAR potentiation. [] This highlights the complex interplay between different signaling pathways in mediating the compound's effects and provides potential avenues for further investigation into its mechanism of action.

Q7: What is the significance of the research on projecting unbound brain drug concentrations using this compound?

A: Studies utilizing this compound have advanced our understanding of predicting drug concentrations in the brain. [] Researchers demonstrated that using rat-derived single-dose neuropharmacokinetic parameters, specifically the unbound brain compound concentration-to-unbound plasma compound concentration ratio (Cb,u/Cp,u), can accurately project Cb,u in higher species like dogs and non-human primates for compounds like this compound that primarily undergo passive diffusion across the blood-brain barrier. [] This finding has significant implications for drug development, potentially facilitating more accurate estimations of brain exposure and therapeutic window in clinical settings.

Q8: How has this compound contributed to the concept of precision medicine for neurodevelopmental disorders?

A: The successful rescue of specific social behavior deficits in the A350V Iqsec2 mouse model by this compound underscores its potential for precision medicine approaches in neurodevelopmental disorders. [] By targeting the underlying molecular mechanism of AMPAR downregulation caused by this specific mutation, this compound offers a targeted therapeutic strategy for a genetically defined patient population. This exemplifies the shift towards personalized medicine, aiming to tailor treatments based on individual genetic and molecular profiles.

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